Chemical properties of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Chemical properties of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
An In-Depth Technical Guide to the Chemical Properties of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of the chiral amine (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The guide offers a detailed exploration of stereoselective synthetic routes, in-depth spectroscopic analysis, and predicted physicochemical properties. Furthermore, it outlines robust protocols for the synthesis and quality control of this compound, establishing a foundation for its potential application in medicinal chemistry and as a chiral building block.
Table of Contents
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Introduction and Structural Elucidation
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Physicochemical Properties
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Synthetic Strategies
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Spectroscopic Characterization
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Experimental Protocols
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Applications in Research and Drug Discovery
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References
Introduction and Structural Elucidation
Chiral amines are of paramount importance in the pharmaceutical industry, often serving as key intermediates or the active pharmaceutical ingredients (APIs) themselves. The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological systems, with different enantiomers potentially exhibiting varied pharmacological and toxicological profiles[1]. The compound of interest, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, is a structurally distinct chiral amine.
Nomenclature Clarification: The IUPAC name for the specified structure is (2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine. It is important to distinguish this from its isomers, such as those with different substitution patterns on the phenyl ring or a different arrangement of the propane chain.
Structural Features: The molecule possesses a stereocenter at the C2 position of the propan-1-amine backbone. The phenyl ring is substituted with a methoxy group at the para-position (C4) and a methyl group at the ortho-position (C2). This substitution pattern is anticipated to influence the molecule's conformational flexibility and its interactions with biological targets.
| Identifier | Value |
| IUPAC Name | (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Chirality | (R)-enantiomer at C2 |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, these properties are predicted based on its structure, as specific experimental data is not widely available.
| Property | Predicted Value | Significance |
| pKa (amine) | 9.5 - 10.5 | The basicity of the primary amine is crucial for salt formation, solubility, and receptor interactions. This predicted range is typical for primary alkylamines. |
| LogP | 2.5 - 3.5 | The octanol-water partition coefficient suggests moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility with membrane permeability. |
| Boiling Point | 250 - 270 °C | Estimated boiling point at atmospheric pressure. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | The amine functionality allows for the formation of water-soluble salts (e.g., hydrochloride salt). |
These predicted values provide a foundational understanding of the compound's likely behavior and inform decisions regarding its handling, formulation, and application in experimental settings. The amine functionality is the most common functional group in drug molecules, with its basicity being a key physicochemical property[2].
Synthetic Strategies
The synthesis of enantiomerically pure (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine can be approached through several strategic pathways. The choice of method will depend on factors such as desired scale, available starting materials, and required enantiomeric purity.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to the corresponding prochiral ketone, 2-(4-methoxy-2-methylphenyl)propanal, as a key intermediate. This aldehyde can be derived from 1-methoxy-3-methylbenzene through functional group interconversions.
Caption: Retrosynthetic analysis of the target molecule.
Asymmetric Synthesis
Asymmetric synthesis is the most efficient method for obtaining a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution[3].
a) Asymmetric Reductive Amination:
This is a highly effective method for the synthesis of chiral amines from prochiral ketones or aldehydes. The synthesis would commence with the preparation of 2-(4-methoxy-2-methylphenyl)propanal. This can be achieved through the Vilsmeier-Haack or Duff reaction on 1-methoxy-3-methyl-2-propylbenzene. The subsequent asymmetric reductive amination can be catalyzed by a chiral catalyst, such as a Noyori-type ruthenium catalyst or an iridium-based catalyst with a chiral ligand.
Caption: Asymmetric reductive amination workflow.
b) Biocatalytic Approach:
Enzymes such as transaminases (TAs) can catalyze the asymmetric amination of a prochiral ketone with high enantioselectivity. The precursor ketone, 1-(4-methoxy-2-methylphenyl)propan-2-one, could be synthesized via Friedel-Crafts acylation of 1-methoxy-3-methylbenzene with propanoyl chloride, followed by oxidation. A suitable (R)-selective transaminase would then convert the ketone to the desired (R)-amine. This biocatalytic method offers mild reaction conditions and high stereoselectivity[4].
Chiral Resolution of a Racemic Mixture
This traditional approach involves the synthesis of the racemic amine followed by separation of the enantiomers.
a) Synthesis of the Racemic Amine:
The racemic amine can be prepared by the reductive amination of 2-(4-methoxy-2-methylphenyl)propanal using an achiral reducing agent such as sodium borohydride, followed by reaction with ammonia or a protected form of ammonia.
b) Diastereomeric Salt Formation:
The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid[3]. The racemic amine is treated with an enantiomerically pure acid, such as (+)-tartaric acid or (-)-mandelic acid. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Spectroscopic Characterization
The structural confirmation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine relies on a combination of spectroscopic techniques. The following are predicted data based on the chemical structure.
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (propane) | 0.9 - 1.1 | d | 3H | ~7 |
| CH (propane) | 2.8 - 3.0 | m | 1H | - |
| CH₂ (amine) | 2.5 - 2.7 | m | 2H | - |
| NH₂ | 1.0 - 2.5 | br s | 2H | - |
| Ar-CH₃ | 2.2 - 2.4 | s | 3H | - |
| OCH₃ | 3.7 - 3.9 | s | 3H | - |
| Ar-H | 6.7 - 7.2 | m | 3H | - |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (propane) | 15 - 20 |
| CH (propane) | 40 - 45 |
| CH₂ (amine) | 45 - 50 |
| Ar-CH₃ | 20 - 25 |
| OCH₃ | 55 - 60 |
| Ar-C (unsubstituted) | 110 - 130 |
| Ar-C (substituted) | 130 - 160 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) |
| N-H bend (amine) | 1590 - 1650 |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 179.13
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Major Fragments: Expect fragmentation patterns corresponding to the loss of the amine group, benzylic cleavage, and fragmentation of the propyl chain. Key fragments would likely include ions at m/z 162 (loss of NH₃) and m/z 149 (benzylic cleavage).
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of the target compound. These should be adapted and optimized based on specific laboratory conditions and available equipment.
Protocol for Racemic Synthesis via Reductive Amination
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Synthesis of 2-(4-methoxy-2-methylphenyl)propanal: To a solution of 1-methoxy-3-methyl-2-propylbenzene in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., dichloromethyl methyl ether with a Lewis acid catalyst) at low temperature.
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Reaction Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify the aldehyde by column chromatography.
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Reductive Amination: Dissolve the purified aldehyde in methanol and add a solution of ammonia in methanol.
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Reduction: Cool the mixture to 0 °C and add sodium borohydride portion-wise.
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Final Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the racemic amine.
Protocol for Chiral Resolution
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Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
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Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
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Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
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Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.
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Extraction: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.
Protocol for Spectroscopic Analysis
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NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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IR Spectroscopy: Obtain the IR spectrum of a thin film of the liquid sample on a salt plate (e.g., NaCl) or as a KBr pellet if the sample is a solid, using an FTIR spectrometer.
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Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Applications in Research and Drug Discovery
Substituted phenethylamine derivatives are a well-established class of compounds with a wide range of pharmacological activities. The specific substitution pattern of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine suggests potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.
Potential Research Areas:
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Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of novel therapeutic agents targeting the central nervous system, cardiovascular system, or metabolic disorders. The chiral nature of the molecule is particularly relevant for achieving selectivity towards specific receptor subtypes.
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Asymmetric Catalysis: As a chiral amine, it could be explored as a ligand for asymmetric metal catalysis or as an organocatalyst in stereoselective transformations.
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Material Science: Chiral amines are sometimes used in the development of chiral polymers and materials with unique optical properties.
Conclusion
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is a chiral amine with significant potential for applications in various fields of chemical research. This technical guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic data. Furthermore, detailed synthetic strategies, encompassing both asymmetric synthesis and chiral resolution, have been outlined to facilitate its preparation in an enantiomerically pure form. The experimental protocols provided herein serve as a valuable resource for researchers and scientists, enabling the synthesis, characterization, and further investigation of this promising molecule. The insights into its potential applications in drug discovery and catalysis underscore the importance of continued research into novel chiral amines.
References
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The Good Scents Company. (n.d.). para-anisyl methyl ketone. Retrieved February 15, 2026, from [Link]
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Wikipedia. (2023). Chiral resolution. Retrieved February 15, 2026, from [Link]
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Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved February 15, 2026, from [Link]
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Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Retrieved February 15, 2026, from [Link]
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Acta Scientific. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]
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Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved February 15, 2026, from [Link]
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Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved February 15, 2026, from [Link]
